1-(3-Bromo-4-fluorophenyl)pyrrolidine
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Overview
Description
1-(3-Bromo-4-fluorophenyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine atom at the third position and a fluorine atom at the fourth position on the phenyl ring attached to the pyrrolidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-fluorophenyl)pyrrolidine typically involves the reaction of 3-bromo-4-fluoroaniline with pyrrolidine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, where 3-bromo-4-fluoroaniline is reacted with pyrrolidine in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-fluorophenyl)pyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
1-(3-Bromo-4-fluorophenyl)pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain biological targets. The pyrrolidine ring provides structural stability and contributes to the compound’s overall chemical properties .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-5-fluorophenyl)pyrrolidine
- 3-(4-Fluorophenyl)pyrrolidine
- 1-(3-Bromo-2-fluorophenyl)pyrrolidine
Uniqueness
1-(3-Bromo-4-fluorophenyl)pyrrolidine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique arrangement can lead to distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H11BrFN |
---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
1-(3-bromo-4-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11BrFN/c11-9-7-8(3-4-10(9)12)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
InChI Key |
KIOGDJLJRIMBMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)F)Br |
Origin of Product |
United States |
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